羟基磷灰石

概述

描述

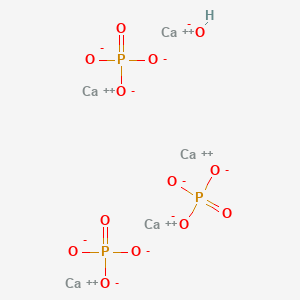

Hydroxyapatite is a naturally occurring mineral form of calcium apatite with the chemical formula Ca₁₀(PO₄)₆(OH)₂. It is a major component of bone and teeth, making up about 70% of bone by weight and 50% by volume. This compound is known for its excellent biocompatibility and bioactivity, which makes it highly valuable in medical and dental applications .

科学研究应用

Hydroxyapatite has a wide range of applications in scientific research, including:

Biomedical Engineering: Used in bone grafts, dental implants, and tissue engineering due to its biocompatibility and ability to promote bone growth.

Drug Delivery: Utilized as a carrier for controlled drug release, particularly for delivering therapeutic proteins and peptides.

Water Treatment: Employed in the removal of heavy metals from water due to its high affinity for metal ions.

Chromatography: Used as a stationary phase in chromatography for the separation of proteins and nucleic acids.

作用机制

Target of Action

Hydroxyapatite (HAp) is a member of the calcium apatite family that has been widely employed as an implant material in bone tissue regeneration (osteogenesis) and as a drug carrier in the drug delivery system . It exhibits excellent biocompatibility, high bioactivity, excellent osteoconduction, osteointegration, and osteoinductive properties . It resembles natural bone in both structure and chemical composition . Therefore, its primary targets are the bone tissues and teeth where it plays a significant role in their regeneration and mineralization .

Mode of Action

Hydroxyapatite (HAp) interacts with its targets primarily through physical and biochemical principles . Physically, HAp particles attach to the tooth surface, providing cleaning properties . Biochemically, HAp serves as a source of calcium and phosphate ions under acidic conditions, leading to the formation of an interface between HAp particles and the enamel . This interaction significantly influences the mechanical properties of bone .

Biochemical Pathways

The mineralization process of HAp in natural bone tissue unfolds in a low-temperature and body fluid environment, resulting in the formation of calcium-deficient hydroxyapatite (CDHA) due to calcium vacancy defects . During the formation of CDHA, protons in the solution environment bind with hydroxyl and phosphate groups to form H2O and HPO4 2-, leading to increased calcium precipitation and formation of calcium vacancies in the crystal .

Pharmacokinetics

The t1/2β and AUC 0–t of hydroxyapatite nanoparticles were found to be 2.73- and 3.12-fold higher than those of the drug solution, respectively .

Result of Action

The interaction of hydroxyapatite with its targets results in significant bone formation with hydroxyapatite composite materials . It plays a crucial role in bone reconstruction and growth, imparting strength and supporting physiological activities . In the field of dentistry, hydroxyapatite has been used for grafting and filling bone defects .

Action Environment

The action of hydroxyapatite is influenced by various environmental factors. The mineralization process of HAp in natural bone tissue unfolds in a low-temperature and body fluid environment . The research also explores the impact of different environments on adsorption energy . Furthermore, the hydration layer state involves diverse molecular interactions that can alter the shape of the adsorbed proteins, thereby affecting cell adhesion and spreading on the surfaces .

生化分析

Biochemical Properties

Hydroxyapatite plays a crucial role in biochemical reactions within the body. It interacts with various biomolecules, including enzymes and proteins, primarily through ionic interactions. The calcium ions in hydroxyapatite can interact with negatively charged groups on proteins, facilitating protein adsorption onto the hydroxyapatite surface . This interaction is vital in bone remodeling processes, where hydroxyapatite acts as a scaffold for new bone formation .

Cellular Effects

Hydroxyapatite influences various types of cells and cellular processes. It supports bone ingrowth and osseointegration when used in orthopedic, dental, and maxillofacial applications . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, hydroxyapatite can stimulate osteoblast proliferation and differentiation, promoting bone formation .

Molecular Mechanism

The mechanism of action of hydroxyapatite at the molecular level involves binding interactions with biomolecules and changes in gene expression. Hydroxyapatite can bind to proteins and other biomolecules, influencing their activity and function . It can also affect gene expression, particularly genes involved in bone formation and remodeling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hydroxyapatite can change over time. Hydroxyapatite is thermodynamically stable and has low solubility in physiological conditions . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with hydroxyapatite promoting bone cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of hydroxyapatite can vary with different dosages in animal models. In studies involving bone defect repair, higher dosages of hydroxyapatite have been associated with improved bone healing . High doses could potentially lead to adverse effects, such as an inflammatory response .

Metabolic Pathways

Hydroxyapatite is involved in several metabolic pathways. It interacts with enzymes involved in bone metabolism, such as alkaline phosphatase, which plays a role in bone mineralization . Hydroxyapatite can also affect metabolic flux or metabolite levels, influencing the balance between bone formation and resorption .

Transport and Distribution

Hydroxyapatite is distributed within cells and tissues primarily through passive diffusion and active transport mechanisms . It can interact with transporters or binding proteins, influencing its localization or accumulation . In bone tissue, hydroxyapatite is distributed in a highly organized manner, providing structural strength and rigidity .

Subcellular Localization

The subcellular localization of hydroxyapatite and its effects on activity or function are primarily relevant in bone cells. The presence of hydroxyapatite in these vesicles influences the activity of enzymes involved in bone formation, such as alkaline phosphatase .

准备方法

Synthetic Routes and Reaction Conditions

Hydroxyapatite can be synthesized through various methods, including:

Wet Chemical Deposition: This involves the precipitation of hydroxyapatite from aqueous solutions containing calcium and phosphate ions.

Sol-Gel Method: This method involves the hydrolysis and polycondensation of metal alkoxides to form a gel, which is then dried and calcined to produce hydroxyapatite.

Hydrothermal Method: This involves the crystallization of hydroxyapatite from aqueous solutions under high temperature and pressure conditions.

Industrial Production Methods

In industrial settings, hydroxyapatite is often produced using the wet chemical deposition method due to its simplicity and cost-effectiveness. The process involves mixing calcium nitrate and ammonium phosphate solutions, followed by adjusting the pH to neutral using ammonia. The resulting precipitate is then filtered, washed, and dried to obtain hydroxyapatite powder .

化学反应分析

Types of Reactions

Hydroxyapatite undergoes various chemical reactions, including:

Substitution Reactions: The hydroxyl groups in hydroxyapatite can be substituted with fluoride, chloride, or carbonate ions, forming fluorapatite, chlorapatite, or carbonate apatite, respectively.

Decomposition Reactions: At high temperatures, hydroxyapatite can decompose into tricalcium phosphate and water.

Common Reagents and Conditions

Fluoride Ions: Used in the substitution reaction to form fluorapatite.

High Temperature: Required for the decomposition of hydroxyapatite into tricalcium phosphate.

Major Products

Fluorapatite: Formed by the substitution of hydroxyl groups with fluoride ions.

Tricalcium Phosphate: Formed by the thermal decomposition of hydroxyapatite.

相似化合物的比较

Hydroxyapatite is often compared with other calcium phosphate compounds, such as:

Tricalcium Phosphate (Ca₃(PO₄)₂): While both compounds are used in bone grafts, hydroxyapatite is more stable and has better osteoconductive properties.

Fluorapatite (Ca₁₀(PO₄)₆F₂): Fluorapatite is more resistant to acid dissolution compared to hydroxyapatite, making it more suitable for dental applications.

Carbonate Apatite (Ca₁₀(PO₄)₆CO₃): This compound is more similar to natural bone mineral in terms of composition and solubility.

Hydroxyapatite’s unique combination of biocompatibility, bioactivity, and structural similarity to natural bone makes it a preferred choice for various biomedical applications.

属性

CAS 编号 |

12167-74-7 |

|---|---|

分子式 |

CaHO5P-4 |

分子量 |

152.06 g/mol |

IUPAC 名称 |

pentacalcium;hydroxide;triphosphate |

InChI |

InChI=1S/Ca.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4 |

InChI 键 |

SNEQGKNGRFIHGW-UHFFFAOYSA-J |

SMILES |

[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

规范 SMILES |

[OH-].[O-]P(=O)([O-])[O-].[Ca] |

外观 |

Solid powder |

颜色/形态 |

Hexagonal needles arranged in rosettes Finely divided, crystalline, nonstoichiometric material. |

密度 |

Density: 3.1 to 3.2 /Apatite/ |

Key on ui other cas no. |

12167-74-7 1306-06-5 |

物理描述 |

NKRA; Water or Solvent Wet Solid; Liquid; Other Solid; Dry Powder A white, odourless powder which is stable in air Solid; [Merck Index] White suspension; [MSDSonline] White odorless solid; [HSDB] White odorless powder; [MSDSonline] |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

10103-46-5 (Parent) |

保质期 |

>3 years if stored properly |

溶解度 |

Practically insoluble in water; insoluble in ethanol, soluble in dilute hydrochloric and nitric acid Practically insol in water, even when freshly prepared |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Alveograf Calcitite Calcium Hydroxyapatite Durapatite Hydroxyapatite Hydroxyapatite, Calcium Hydroxylapatite Interpore 200 Interpore 500 Interpore-200 Interpore-500 Interpore200 Interpore500 Osprovit Ossein Hydroxyapatite Compound Ossein-Hydroxyapatite Compound Ossopan Osteogen Periograf |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

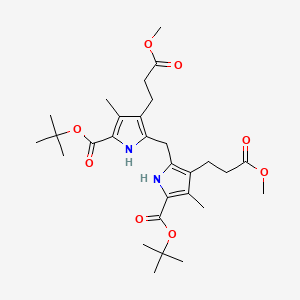

![2-[3-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;hydrochloride](/img/structure/B1670917.png)

![(5Z)-3,4-Dimethyl-5-[(3,4-dimethyl-1H-pyrrole-2-yl)methylene]-1H-pyrrole-2(5H)-one](/img/structure/B1670934.png)